
Mono-2-ethylhexyl phthalate glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mono-2-ethylhexyl phthalate glucuronide is a metabolite of mono-2-ethylhexyl phthalate, which itself is a metabolite of di-2-ethylhexyl phthalate. Di-2-ethylhexyl phthalate is a widely used plasticizer found in many consumer products, including food packaging, toys, and medical devices. This compound is formed in the body through the process of glucuronidation, which is a major pathway for the detoxification and excretion of various xenobiotics and endogenous compounds .
准备方法
Mono-2-ethylhexyl phthalate glucuronide is synthesized in the body through the enzymatic process of glucuronidation. This process involves the conjugation of mono-2-ethylhexyl phthalate with glucuronic acid, catalyzed by the enzyme UDP-glucuronosyltransferase. The reaction typically occurs in the liver and intestine, where the enzyme is highly expressed .
In an industrial setting, the synthesis of this compound can be achieved through chemical methods that mimic the biological process. This involves the use of mono-2-ethylhexyl phthalate and glucuronic acid as starting materials, with the reaction being catalyzed by a suitable catalyst under controlled conditions .
化学反应分析
Mono-2-ethylhexyl phthalate glucuronide primarily undergoes hydrolysis and conjugation reactions. The hydrolysis of this compound can lead to the formation of mono-2-ethylhexyl phthalate and glucuronic acid. This reaction is typically catalyzed by enzymes such as β-glucuronidase .
In addition to hydrolysis, this compound can also undergo oxidation and reduction reactions. These reactions are often catalyzed by various oxidizing and reducing agents under specific conditions. The major products formed from these reactions include oxidized and reduced derivatives of this compound .
科学研究应用
Mono-2-ethylhexyl phthalate glucuronide has several scientific research applications. In the field of toxicology, it is used as a biomarker for exposure to di-2-ethylhexyl phthalate. The measurement of this compound levels in biological samples such as urine and blood can provide valuable information about the extent of exposure to di-2-ethylhexyl phthalate and its potential health effects .
In addition to its use as a biomarker, this compound is also used in studies investigating the metabolism and detoxification of phthalates. These studies aim to understand the role of glucuronidation in the elimination of phthalates from the body and the factors that influence this process .
作用机制
The mechanism of action of mono-2-ethylhexyl phthalate glucuronide involves its formation through the process of glucuronidation. This process is catalyzed by the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid from UDP-glucuronic acid to mono-2-ethylhexyl phthalate. The resulting glucuronide conjugate is more water-soluble and can be readily excreted from the body through urine .
The molecular targets and pathways involved in the action of this compound include the enzymes and transporters responsible for its formation, transport, and excretion. These include UDP-glucuronosyltransferase, β-glucuronidase, and various transport proteins that facilitate the movement of the glucuronide conjugate across cell membranes .
相似化合物的比较
Mono-2-ethylhexyl phthalate glucuronide is similar to other glucuronide conjugates of phthalate metabolites, such as monoethyl phthalate glucuronide, monobutyl phthalate glucuronide, and monobenzyl phthalate glucuronide. These compounds are all formed through the process of glucuronidation and share similar properties in terms of their increased water solubility and excretion from the body .
this compound is unique in its specific structure and the particular phthalate metabolite from which it is derived. This uniqueness can influence its specific interactions with enzymes and transporters, as well as its overall metabolism and excretion profile .
属性
分子式 |
C22H30O10 |
|---|---|
分子量 |
454.5 g/mol |
IUPAC 名称 |
(2S,3S,5R,6S)-6-[2-(2-ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H30O10/c1-3-5-8-12(4-2)11-30-20(28)13-9-6-7-10-14(13)21(29)32-22-17(25)15(23)16(24)18(31-22)19(26)27/h6-7,9-10,12,15-18,22-25H,3-5,8,11H2,1-2H3,(H,26,27)/t12?,15?,16-,17+,18-,22-/m0/s1 |
InChI 键 |
UDJLVIABEVCMKC-WZBNVGRISA-N |
手性 SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)O[C@H]2[C@@H](C([C@@H]([C@H](O2)C(=O)O)O)O)O |
规范 SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


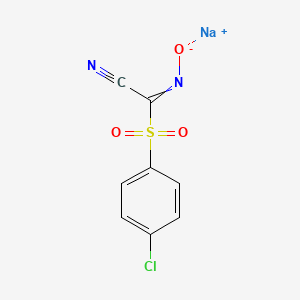
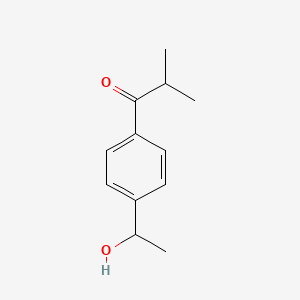
![(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol](/img/structure/B13863578.png)
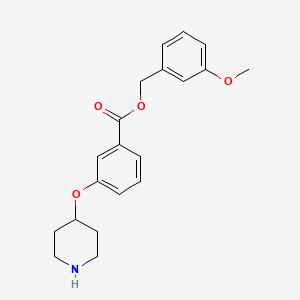
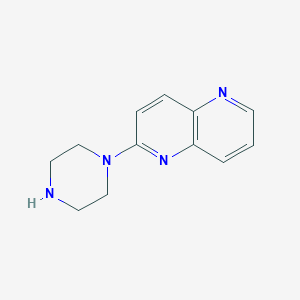
![4-Amino-3,5-dichloro-N-[2-(diethylamino)ethyl]-o-anisamide](/img/structure/B13863597.png)
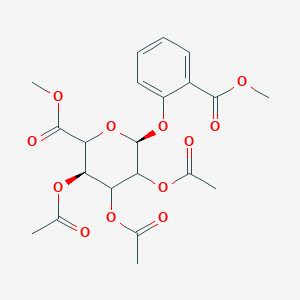
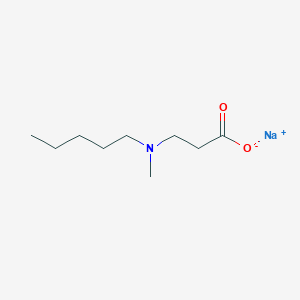
![(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B13863618.png)
![(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13863620.png)

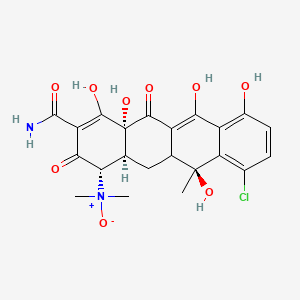

![3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[3-amino-1-(cyclobutylmethyl)-2-hydroxy-3-oxopropyl]-3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dime thyl-, (1R,2S,5S)-](/img/structure/B13863653.png)
